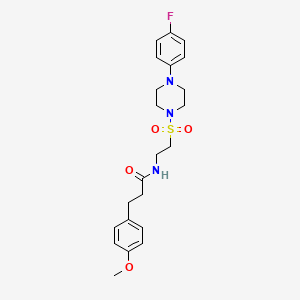
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)propanamide” is a chemical with the molecular formula C21H24FN3O4 and a molecular weight of 401.43 .
Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and two phenyl rings, which are six-membered carbon rings. One of the phenyl rings is substituted with a fluorine atom, and the other is substituted with a methoxy group .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 654.6±55.0 °C and a predicted density of 1.312±0.06 g/cm3. Its acidity coefficient (pKa) is predicted to be 1.98±0.10 .Applications De Recherche Scientifique
Chemical Derivatization and Analytical Applications
A new sulfonate reagent was synthesized for analytical derivatization in liquid chromatography, showing the utility of similar compounds in enhancing detection sensitivity and specificity in chemical analysis. This reagent, designed for tagging analytes for sensitive detection, demonstrates the potential of chemical modifications in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) with fluorometric detection, facilitating low detection limits and high linearity in quantification of specific analytes (Wu et al., 1997).
Receptor Antagonism for Therapeutic Potential
Research into piperazine derivatives has shown potential therapeutic applications through receptor antagonism, particularly for the 5-HT7 serotonin receptor. Compounds similar in structure have demonstrated significant activity as receptor antagonists, indicating potential for the development of treatments targeting neurological and psychiatric conditions (Yoon et al., 2008).
Radiochemistry and Imaging Applications
Radiochemistry research has explored the synthesis of labeled compounds for use in imaging studies, such as positron emission tomography (PET). The preparation of fluorine-18 labeled compounds shows the importance of these chemical entities in developing specific, high-affinity radiotracers for neuroscience research, enabling the study of neurotransmitter systems in vivo (Haka & Kilbourn, 1990).
Therapeutic Research and Development
Compounds with similar structures have been synthesized and evaluated for their potential as therapeutic agents, including as dopamine uptake inhibitors and serotonin receptor antagonists. These studies highlight the versatility of such compounds in drug discovery and development, with applications ranging from the treatment of neuropsychiatric disorders to the study of brain function through advanced imaging techniques (García et al., 2014).
Antioxidant and Neuroprotective Activities
Research into cinnamide derivatives, closely related in structure, has identified significant antioxidant and neuroprotective activities, indicating the broader potential of these compounds in addressing oxidative stress-related conditions and neurotoxicity. This aspect underscores the potential for developing protective agents against neurological damage and ischemic conditions (Zhong et al., 2018).
Propriétés
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O4S/c1-30-21-9-2-18(3-10-21)4-11-22(27)24-12-17-31(28,29)26-15-13-25(14-16-26)20-7-5-19(23)6-8-20/h2-3,5-10H,4,11-17H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNJQKFUPHZDIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]methyl]pyridine](/img/structure/B2684091.png)
![2-[(3-Methylbutyl)sulfanyl]acetic acid](/img/structure/B2684093.png)
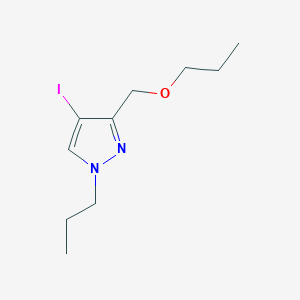
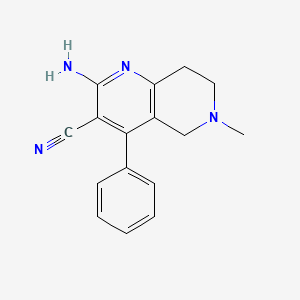
![1-(2-Chloro-6-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2684098.png)
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-2-carboxylic acid](/img/structure/B2684099.png)
![3-methyl-6-phenyl-N-(4-sulfamoylphenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2684100.png)
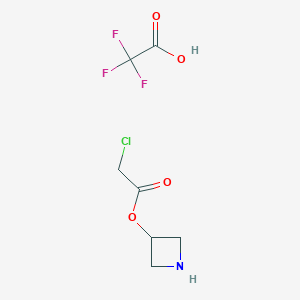
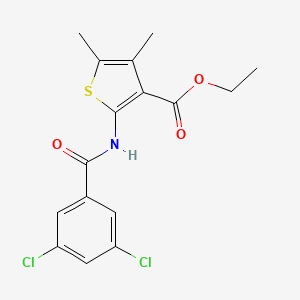

![4-Methoxy-1-oxaspiro[2.4]heptane](/img/structure/B2684106.png)
![Potassium;pyrrolo[2,1-f][1,2,4]triazine-4-carboxylate](/img/structure/B2684108.png)
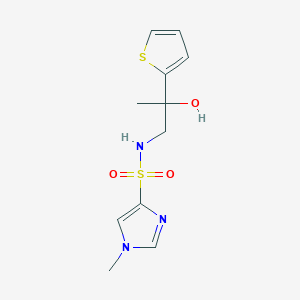
![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B2684112.png)